

3-Amino-1-propanol-d4 chemical structure and properties

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Compound of Interest

Compound Name: 3-Amino-1-propanol-d4

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An In-depth Technical Guide to 3-Amino-1-propanol-d4

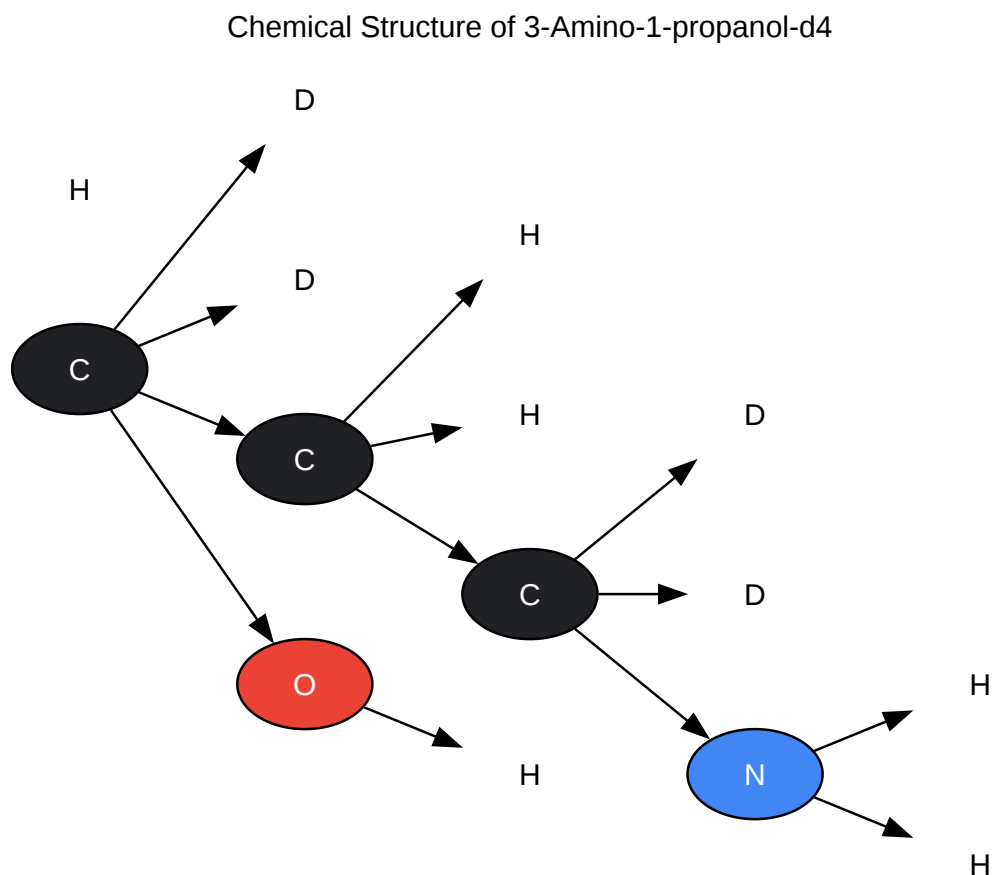
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **3-Amino-1-propanol-d4**, a deuterated analog of 3-Amino-1-propanol. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in the field of drug development and bioanalysis.

Core Chemical Identity and Properties

3-Amino-1-propanol-d4 is a stable, isotopically labeled form of 3-Amino-1-propanol where four hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, which allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. Its chemical behavior, however, remains nearly identical, making it an excellent internal standard for quantitative analyses.

Chemical Structure



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Caption: Chemical structure of **3-Amino-1-propanol-d4**.

Physicochemical and Spectroscopic Data

The following table summarizes the key chemical and physical properties of **3-Amino-1-propanol-d4**. Data for the non-deuterated form (3-Amino-1-propanol) is also provided for comparison, as the physical properties are expected to be very similar.

Property	Value (3-Amino-1-propanol-d4)	Value (3-Amino-1-propanol)	Reference
Chemical Formula	C ₃ H ₅ D ₄ NO	C ₃ H ₉ NO	[1][2][3][4]
Molecular Weight	79.13 g/mol	75.11 g/mol	[1][2][3][4]
CAS Number	173547-44-9	156-87-6	[2][3]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid with a fishy odor	[5][6]
Melting Point	Not reported; expected to be ~10-12 °C	10-12 °C	[7]
Boiling Point	Not reported; expected to be ~184-187 °C	184-187 °C	[7]
Density	Not reported; expected to be ~0.982 g/mL at 20 °C	0.982 g/mL at 20 °C	[7]
Purity	Typically ≥98% (isotopic purity)	≥99%	[3]
Solubility	Miscible with water	Soluble in water	[5][8]

Experimental Protocols

Synthesis of 3-Amino-1-propanol-d4

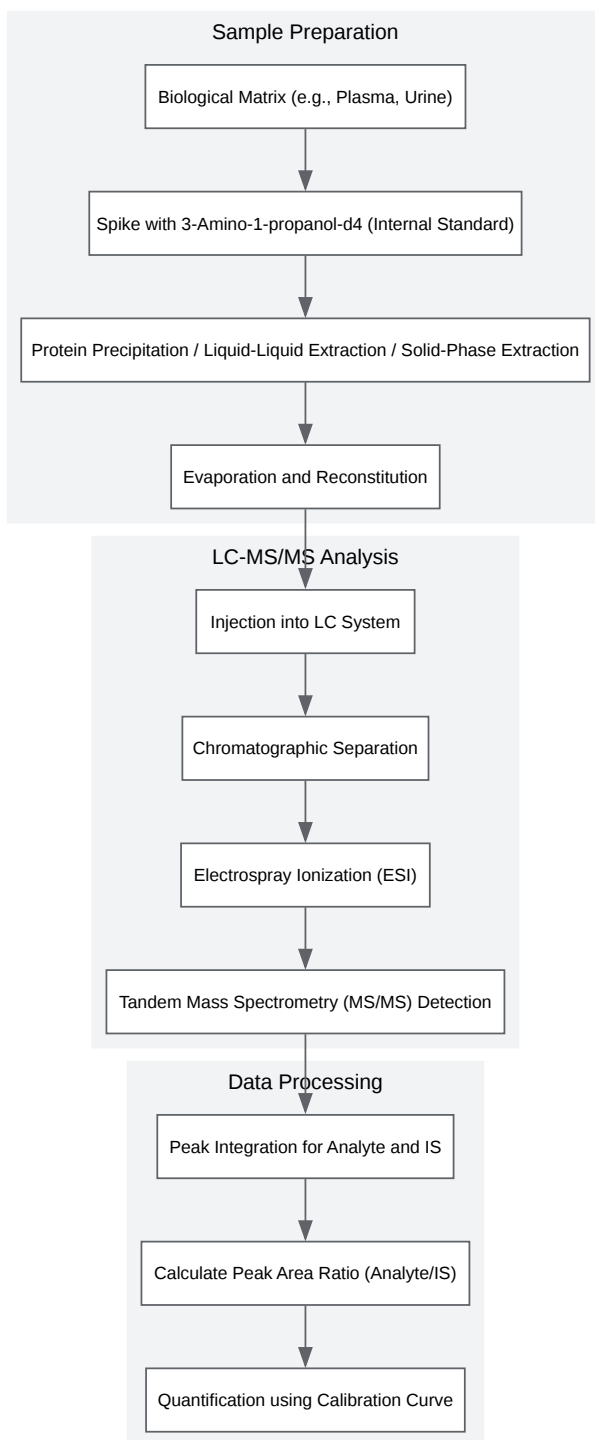
A specific, detailed experimental protocol for the synthesis of **3-Amino-1-propanol-d4** is not readily available in published literature. However, a general approach would involve the reduction of a suitable deuterated precursor. One possible synthetic route could start from a deuterated 3-halopropanol, which is then reacted with a source of ammonia. The deuteration of the starting material could be achieved using methods such as catalytic deuterium exchange or reduction with a deuterium source like lithium aluminum deuteride (LiAlD₄).

Application as an Internal Standard in LC-MS/MS Bioanalysis

3-Amino-1-propanol-d4 is primarily utilized as an internal standard (IS) in quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the non-deuterated analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.

A general experimental workflow for the use of **3-Amino-1-propanol-d4** as an internal standard in a drug quantification assay is outlined below.

Workflow for Use as an Internal Standard in LC-MS/MS

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Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.

Methodology:

- **Preparation of Stock Solutions:** Prepare a stock solution of **3-Amino-1-propanol-d4** in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Prepare a separate stock solution of the non-deuterated analyte.
- **Preparation of Working Solutions:** From the stock solutions, prepare working solutions of the analyte for the calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration that will yield a consistent and strong signal in the mass spectrometer.
- **Sample Preparation:**
 - To an aliquot of the biological matrix (e.g., 100 μ L of plasma), add a small volume of the internal standard working solution.
 - For calibration standards, add the appropriate volume of the analyte working solution. For unknown samples, add a corresponding volume of blank solvent.
 - Perform a sample clean-up procedure to remove proteins and other interfering substances. This can be achieved through protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.
 - After extraction, the supernatant or eluate is typically evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
- **LC-MS/MS Analysis:**
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Chromatographic separation is performed on a suitable column (e.g., a C18 column) with a gradient elution program to separate the analyte and internal standard from other matrix components.

- The column effluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and **3-Amino-1-propanol-d4**.
- Data Analysis:
 - The peak areas for the analyte and the internal standard are integrated.
 - A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.
 - The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Applications in Drug Development

The use of deuterated internal standards like **3-Amino-1-propanol-d4** is critical in various stages of drug development:

- Pharmacokinetic (PK) Studies: Accurate quantification of drug concentrations in biological fluids over time is essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
- Toxicokinetic (TK) Studies: Similar to PK studies, TK studies require precise measurement of drug and metabolite levels to assess the safety and toxicity of a new drug candidate.
- Bioequivalence Studies: These studies compare the bioavailability of a generic drug to the brand-name drug, requiring highly accurate and precise analytical methods.
- Metabolite Identification and Quantification: Deuterated standards can aid in the identification and quantification of drug metabolites.

In conclusion, **3-Amino-1-propanol-d4** is a highly valuable tool for researchers and scientists in the pharmaceutical industry. Its properties as a stable, isotopically labeled internal standard

enable the development of robust and reliable bioanalytical methods, which are fundamental to the successful development of new therapeutic agents.

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